molecular formula C13H16FNO B7337840 N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide

Numéro de catalogue: B7337840
Poids moléculaire: 221.27 g/mol
Clé InChI: UQYCMDWYYVTIIP-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide, also known as MK-2206, is a small molecule inhibitor that targets the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Dysregulation of the Akt pathway has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. MK-2206 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent.

Mécanisme D'action

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide targets the Akt signaling pathway by inhibiting the activity of all three isoforms of Akt (Akt1, Akt2, and Akt3). Akt is activated by phosphorylation and plays a key role in promoting cell survival and proliferation by regulating various downstream targets, including mTOR, GSK3β, and FOXO. Inhibition of Akt leads to the activation of proapoptotic pathways and the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt pathway. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide has several advantages for lab experiments, including its potent and selective inhibition of Akt, its ability to sensitize cancer cells to radiation and chemotherapy, and its potential to improve glucose metabolism and insulin sensitivity. However, it also has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide, including:
1. Development of more potent and selective Akt inhibitors that can overcome the limitations of this compound.
2. Evaluation of the efficacy of this compound in clinical trials for various types of cancer and diabetes.
3. Identification of biomarkers that can predict response to this compound and guide patient selection for treatment.
4. Investigation of the role of the Akt pathway in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms.
Conclusion:
This compound is a promising small molecule inhibitor that targets the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. It has shown potent antitumor activity in preclinical models of cancer and has the potential to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. However, it also has some limitations, including its poor solubility and bioavailability. Future research on this compound should focus on developing more potent and selective Akt inhibitors, evaluating its efficacy in clinical trials, identifying biomarkers for patient selection, investigating its role in other diseases, and developing combination therapies.

Méthodes De Synthèse

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide can be synthesized using a multistep process that involves the coupling of 3-fluoro-4-methylbenzoic acid with (1S)-2,2-dimethylcyclopropanamine, followed by the formation of the benzamide moiety using standard peptide coupling chemistry. The final product is obtained in high yield and purity using chromatographic purification.

Applications De Recherche Scientifique

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other anticancer drugs. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Propriétés

IUPAC Name

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-8-4-5-9(6-10(8)14)12(16)15-11-7-13(11,2)3/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYCMDWYYVTIIP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H]2CC2(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.